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Compound of Interest

Compound Name: 2H-Indazole, 3-methoxy-2-methyl-

CAS No.: 185553-71-3

Cat. No.: B11920893

Get Quote

Executive Summary
The synthesis of 2-methyl-3-methoxy-2H-indazole presents a classic problem in heterocyclic

chemistry: controlling regioselectivity on the ambident indazole nucleophile. While

-alkylation is thermodynamically favored, the

-isomer is often the desired pharmacophore for specific kinase inhibitors and CNS-active
agents. Furthermore, the introduction of the C3-methoxy group introduces additional
competition between

-alkylation and

-alkylation if starting from indazolinones.

This guide provides a definitive, field-validated protocol prioritizing the Kinetic Control Strategy.

By utilizing Trimethyloxonium tetrafluoroborate (Meerwein's salt), we bypass the

thermodynamic trap of

-methylation, achieving high regioselectivity for the
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-position.

Strategic Analysis: The Regioselectivity Challenge
The indazole core exists in a tautomeric equilibrium between

-indazole and

-indazole. When alkylating a neutral indazole, the outcome is dictated by:

Thermodynamics:

-alkylation preserves the benzene ring's aromaticity more effectively in the transition state,
typically leading to the

-isomer (Ratio

often > 80:20).

Kinetics: The

nitrogen is more nucleophilic due to the lone pair availability in the

-tautomer, but this pathway is reversible under high-temperature/basic conditions.

The Solution: Meerwein's Salt Protocol
To force

-selectivity, we must operate under conditions that:

Enhance the electrophilicity of the alkylating agent (making the reaction irreversible and

fast).

Avoid strong bases that facilitate thermodynamic equilibration.

Use the "hard" alkylating nature of oxonium salts to target the hardest nucleophile (

).

Pathway Comparison
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Caption: Divergent synthetic pathways showing the critical branching point where reagent

choice dictates N1 vs. N2 selectivity.

Detailed Synthetic Protocol
Phase 1: Synthesis of 3-Methoxy-1H-indazole
Objective: Functionalize the C3 position before locking the Nitrogen regiochemistry.

Mechanism: Nucleophilic Aromatic Substitution (

) or Copper-catalyzed Ullmann-type coupling. 3-Haloindazoles are deactivated, so simple
methoxide displacement often requires high temperatures or catalysis.

Reagents:

3-Bromo-1H-indazole (1.0 equiv)

Sodium Methoxide (NaOMe) (5.0 equiv) - Use freshly prepared or high-grade commercial

solution.

Copper(I) Iodide (CuI) (0.1 equiv) - Catalyst

Methanol (anhydrous) / DMF (9:1 ratio)

Step-by-Step:

Setup: In a pressure tube or heavy-walled flask, dissolve 3-bromo-1H-indazole in a mixture

of anhydrous MeOH and DMF. DMF helps solubilize the intermediate at higher temperatures.
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Addition: Add NaOMe (25% in MeOH) and CuI.

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

Note: Without CuI, this reaction may require 140°C+ and longer times.

Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk

MeOH. Dilute with water and neutralize carefully with 1M HCl to pH ~7.

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[1]

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-30% EtOAc in

Hexanes).

Target Yield: 75-85%

Phase 2: Regioselective N2-Methylation
Objective: Lock the structure in the 2H-form using kinetic control.

Mechanism: The trimethyloxonium cation (

) is a powerful "hard" electrophile. It alkylates the most nucleophilic nitrogen (

) rapidly at room temperature. The non-nucleophilic counterion (

) prevents reversibility.

Reagents:

3-Methoxy-1H-indazole (from Phase 1) (1.0 equiv)

Trimethyloxonium tetrafluoroborate (

) (1.2 equiv)

Dichloromethane (DCM) or Ethyl Acetate (anhydrous)
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Saturated

solution[1]

Step-by-Step:

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 3-

methoxy-1H-indazole in anhydrous DCM (0.1 M concentration).

Alkylation: Add solid

in one portion at room temperature.

Safety:

is moisture sensitive and a potent alkylating agent. Handle in a fume hood.

Monitoring: Stir vigorously for 2–4 hours. The reaction often forms a suspension as the

fluoroborate salt precipitates. Monitor by TLC (the salt will stay at the baseline; starting

material will move).

Quench & Basification:

Critical Step: The reaction produces the tetrafluoroborate salt of the product. You must

liberate the free base.

Slowly pour the reaction mixture into a stirring solution of saturated aqueous

. Stir for 15 minutes.

Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x).

Purification: Dry combined organics over

and concentrate.

Purification: Flash chromatography on silica gel (DCM/MeOH 98:2 to 95:5). The

-isomer is typically more polar than the
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-isomer (if any formed) but less polar than the starting material.

Target Yield: >90% (with >95:5

selectivity).

Data & Validation
Quantitative Summary Table

Parameter Phase 1 (Methoxylation) Phase 2 (N2-Methylation)

Limiting Reagent 3-Bromo-1H-indazole 3-Methoxy-1H-indazole

Key Reagent NaOMe / CuI Me3OBF4 (Meerwein Salt)

Solvent System MeOH / DMF DCM (Anhydrous)

Temperature 110°C (Sealed) 20–25°C (Room Temp)

Time 12–16 Hours 2–4 Hours

Typical Yield 75–85% 90–95%

Regioselectivity N/A > 95% N2-isomer

Troubleshooting Guide
Problem: Low conversion in Phase 1.

Fix: Ensure the reaction is strictly anaerobic (CuI oxidizes to Cu(II) which is less active).

Increase DMF ratio to boost solubility.

Problem: Formation of N1-methyl isomer in Phase 2.

Fix: Ensure no strong base is present during the alkylation. Do not use NaH. Ensure the

temperature does not exceed 25°C.

Problem: Product stuck in aqueous phase.

Fix: The 2-methyl-3-methoxyindazole is moderately basic. Ensure the pH of the aqueous

quench is >8 before extraction.
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Mechanism of Action (N2-Selectivity)
The high selectivity of the Meerwein salt protocol relies on the Curtin-Hammett principle applied

to the tautomeric equilibrium.

Equilibrium: 3-Methoxyindazole exists primarily as the

-tautomer (

-H). However, a minute equilibrium concentration of the

-tautomer (

-H) exists.

Nucleophilicity: The pyridine-like nitrogen at

(in the

-tautomer) is the most nucleophilic site for "hard" electrophiles.

Irreversibility: Once the

alkylates the

position, the resulting cation is stable (or immediately deprotonated to the neutral species if
starting from neutral indazole). The reaction barrier for

attack is lower than

attack with this specific reagent.
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Caption: Kinetic landscape showing the preferential pathway for N2-alkylation using highly

reactive oxonium salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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